molecular formula C15H19N3O2 B10903193 ethyl (3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

ethyl (3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B10903193
M. Wt: 273.33 g/mol
InChI Key: DKAMPPUABKJPNY-UHFFFAOYSA-N
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Description

ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, dimethyl substitutions, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the pyrazolopyridine core, followed by the introduction of the cyclopropyl and dimethyl groups. The final step involves esterification to attach the ethyl acetate moiety. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(3-CYCLOPROPYL-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL)ACETATE stands out due to its specific substitutions, which confer distinct chemical and biological properties. Its cyclopropyl and dimethyl groups, along with the ethyl acetate moiety, contribute to its unique reactivity and potential as a therapeutic agent .

Properties

IUPAC Name

ethyl 2-(3-cyclopropyl-4,6-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-20-12(19)8-18-15-13(9(2)7-10(3)16-15)14(17-18)11-5-6-11/h7,11H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAMPPUABKJPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C)C)C(=N1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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